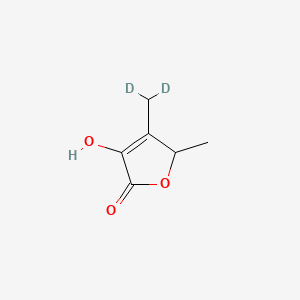

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

3-(dideuteriomethyl)-4-hydroxy-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i1D2 |

InChI Key |

UNYNVICDCJHOPO-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])C1=C(C(=O)OC1C)O |

Canonical SMILES |

CC1C(=C(C(=O)O1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon)

A Note on the Deuterated Analog: This guide focuses on the chemical properties of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon. While the request specified the deuterated analog, "3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2," a comprehensive search of the scientific literature and chemical databases did not yield specific experimental data for this deuterated compound. The information presented herein pertains to the non-deuterated form. It is anticipated that the chemical properties of the d2 analog will be very similar to the parent compound, with the primary difference being a slightly higher molecular weight. The experimental protocols described can likely be adapted for the synthesis and analysis of the deuterated version.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, widely known as sotolon, is a potent aroma compound and a member of the butenolide class of organic compounds.[1][2] It is a chiral molecule and a key flavor constituent in a variety of foods and beverages, including fenugreek, coffee, sake, and flor sherry.[3] Its aroma profile is concentration-dependent, ranging from caramel-like at low concentrations to a more dominant curry-like scent at higher levels.[3] Beyond its role in flavor chemistry, sotolon is also a significant biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of sotolon for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sotolon is a lactone with a molecular formula of C₆H₈O₃.[2] Its chemical structure features a furanone ring with hydroxyl and methyl substituents. The quantitative properties of sotolon are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [4] |

| CAS Number | 28664-35-9 | [5] |

| Melting Point | 26-29 °C | [3] |

| Boiling Point | 184 °C | [3] |

| Density | 1.049 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.491 | [3] |

| pKa | 9.28 ± 0.40 (Predicted) | [3] |

| LogP | -0.44 | [3] |

Experimental Protocols

Synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

A common method for the synthesis of sotolon involves the condensation of ethyl propionate (B1217596) with diethyl oxalate. The resulting intermediate, diethyl oxalylpropionate, is then reacted with acetaldehyde (B116499). The final step is an acidic decarboxylation of the ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield sotolon.[3]

A method for synthesizing a ¹³C-labeled analog of sotolon has also been described, which can be adapted for deuterium (B1214612) labeling. This involves the condensation of diethyl 2-methyl-3-oxobutanedioate with labeled acetaldehyde, followed by lactonization and decarboxylation under strongly acidic conditions.[6]

Quantification by Stable Isotope Dilution Assay using GC-MS

A stable isotope dilution assay is a precise method for quantifying sotolon in various matrices.[7]

Sample Preparation:

-

Homogenize the sample material (e.g., 5g of fenugreek seeds) in a suitable solvent (e.g., 50 mL of a methanol/water mixture) containing a known amount of a labeled internal standard (e.g., [¹³C]-sotolone).[7]

-

After stirring, centrifuge the suspension.[7]

-

Extract the supernatant with diethyl ether.[7]

-

To isolate acidic compounds, perform a liquid-liquid extraction with a sodium bicarbonate solution, followed by acidification and back-extraction into diethyl ether.[7]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it before analysis.[7]

GC-MS Analysis:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[7]

-

Injection: On-column injection[7]

-

Column: FFAP capillary column (e.g., 50 m x 0.32 mm, 0.25 µm film thickness)[7]

-

Ionization Mode: Chemical Ionization (CI) with isobutane (B21531) as the reactant gas[7]

-

Monitoring: Monitor the ions m/z 129 for sotolon and m/z 131 for the [¹³C₂]-sotolon internal standard.[7]

Signaling and Formation Pathways

While specific signaling pathways in a pharmacological context are not well-documented for sotolon, its formation pathways in various systems have been studied.

Formation of Sotolon in Dry White Wines

In dry white wines, sotolon can be formed from the oxidative degradation of ascorbic acid. This process leads to the formation of 2-ketobutyric acid, a key precursor. An aldol (B89426) condensation between 2-ketobutyric acid and acetaldehyde then yields sotolon.[8][9] The yeast Saccharomyces cerevisiae can also produce 2-ketobutyric acid during fermentation, contributing to sotolon formation.[8][9]

Caption: Formation pathway of sotolon in dry white wines.

Formation of Sotolon in Citrus Soft Drinks

In citrus soft drinks, sotolon formation has been attributed to the interaction of ethanol (B145695) and ascorbic acid. Two primary pathways have been proposed:

-

Pathway 1: Two molecules of ethanol react with carbons 2 and 3 of ascorbic acid.[10]

-

Pathway 2: One molecule of ethanol reacts with carbons 3, 4, 5, and 6 of ascorbic acid.[10]

Caption: Proposed formation pathways of sotolon in citrus soft drinks.

Biosynthesis from 4-Hydroxy-L-isoleucine

The formation of sotolon from 4-hydroxy-L-isoleucine via thermally induced oxidative deamination has been proposed and studied.[11] The lactone of 4-hydroxy-L-isoleucine, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, is considered a more direct precursor.[11] This pathway is relevant in biological systems such as fenugreek.[12]

Caption: Biosynthesis of sotolon from 4-hydroxy-L-isoleucine.

Biological Significance

Sotolon is a key indicator of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] In individuals with MSUD, the body is unable to properly process certain amino acids, leading to a buildup of substances in the blood and urine, including sotolon, which imparts a characteristic sweet odor.[3]

Conclusion

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) is a multifaceted compound with significant implications in flavor chemistry and as a clinical biomarker. This guide has provided a detailed overview of its chemical properties, established experimental protocols for its synthesis and analysis, and illustrated its known formation pathways. While specific data for the deuterated analog remains elusive, the information presented here for sotolon provides a robust foundation for researchers and professionals in related scientific fields. Further research into the specific properties and potential applications of deuterated sotolon is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306) [hmdb.ca]

- 3. 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | 28664-35-9 [chemicalbook.com]

- 4. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-二甲基-3-羟基-2,5-二氢呋喃-2-酮 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. imreblank.ch [imreblank.ch]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | Semantic Scholar [semanticscholar.org]

- 12. Sotolone production by hairy root cultures of Trigonella foenum-graecum in airlift with mesh bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guidance: Determination of the Molecular Weight of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

For Immediate Release

This document provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the molecular weight of the deuterated isotopologue 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, a derivative of the potent aroma compound Sotolone.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as Sotolone, is a lactone recognized for its distinctive maple syrup or curry-like aroma.[1] Isotopic labeling, particularly with deuterium (B1214612), is a critical technique in metabolic studies, quantitative analysis, and reaction mechanism elucidation. The substitution of hydrogen with deuterium provides a stable, non-radioactive marker, necessitating the precise calculation of the resulting change in molecular weight for mass spectrometry and other analytical applications. This guide outlines the protocol for calculating this value.

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a systematic process based on its elemental composition. The "-d2" suffix indicates that two hydrogen atoms in the parent molecule have been replaced by two deuterium atoms.

The protocol involves the following steps:

-

Establish the Molecular Formula of the Parent Compound: The molecular formula for the non-deuterated parent compound, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone), is C₆H₈O₃.[1][2][3][4][5][6]

-

Identify Atomic Weights: The standard atomic weights of the constituent elements and the deuterium isotope are sourced.

-

Calculate Parent Molecular Weight: The molecular weight of the parent C₆H₈O₃ is calculated by summing the atomic weights of its constituent atoms.

-

Adjust for Isotopic Substitution: The molecular formula for the deuterated compound is established as C₆H₆D₂O₃. The molecular weight is calculated by subtracting the mass of two protium (B1232500) (¹H) atoms and adding the mass of two deuterium (²H) atoms.

Data Presentation: Atomic and Molecular Weights

The quantitative data used and derived in this calculation are summarized in the table below. Both average molecular weight (commonly used in stoichiometry) and monoisotopic mass (crucial for high-resolution mass spectrometry) are provided.

| Description | Formula / Symbol | Average Mass ( g/mol ) | Monoisotopic Mass (Da) |

| Atomic Species | |||

| Carbon | C | 12.011 | 12.000000 |

| Protium (Hydrogen) | ¹H | 1.008 | 1.007825[7] |

| Oxygen | O | 15.999 | 15.994915 |

| Deuterium | D or ²H | 2.014 | 2.014102[7][8] |

| Compound | |||

| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | C₆H₈O₃ | 128.13[2][4][5] | 128.047344[1][2] |

| Deuterated Compound | |||

| This compound | C₆H₆D₂O₃ | 130.142 | 130.059894 |

Note: Final molecular weights are calculated based on the provided atomic masses.

Visualization of Calculation Workflow

The logical process for determining the molecular weight of the deuterated compound is illustrated in the following diagram.

Conclusion

The calculated average molecular weight for this compound is 130.142 g/mol , and its monoisotopic mass is 130.059894 Da . This precise value is essential for the accurate design and interpretation of experiments utilizing this isotopically labeled compound, particularly in mass spectrometry-based quantitative proteomics, metabolomics, and pharmacokinetic studies.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306) [hmdb.ca]

- 2. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- [webbook.nist.gov]

- 4. 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one = 97 , FG 28664-35-9 [sigmaaldrich.com]

- 5. 3-Hydroxy-4,5-dimethylfuran-2(5H)-one - CAS:28664-35-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)- | C6H8O3 | CID 12799212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 8. Deuterium - Wikipedia [en.wikipedia.org]

Stability and Storage of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated analytical standard, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, also known as sotolon-d2. Proper handling and storage of this isotopically labeled compound are critical for ensuring its integrity and the accuracy of experimental results.

Core Concepts in Stability

This compound is the deuterated form of sotolon, a potent aroma compound found in various foods and beverages.[1] As an analytical standard, its stability is paramount. The principles governing the stability of isotopically labeled compounds are similar to their non-labeled counterparts but with the added consideration of isotopic exchange.[2] Key factors influencing stability include temperature, light, pH, and the presence of oxidizing agents.

Recommended Storage Conditions

To maintain the chemical and isotopic purity of this compound, specific storage conditions are recommended. These are based on general best practices for volatile analytical standards and the available information on its non-deuterated analogue.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. | Reduces the rate of potential degradation reactions and minimizes volatility.[4] |

| Light | Store in an amber vial or otherwise protected from light. | Prevents potential photodegradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes the risk of oxidation. The formation of sotolon is linked to oxidative processes.[1] |

| Container | Use a tightly sealed, screw-cap vial with a PTFE-lined septum. | Prevents evaporation of this volatile compound and protects from atmospheric moisture.[3] |

| Form | If supplied in a solvent, ensure the solvent is of high purity and suitable for long-term storage. | Impurities in the solvent could potentially react with the compound. |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, some key stability characteristics can be inferred. The non-deuterated form, sotolon, is known to be stable at the pH of wine.[5] A study on a deuterated analogue of sotolon indicated that it is chemically and isotopically stable under strong acidic conditions.[5]

Factors that can negatively impact the stability of furanone compounds include exposure to high temperatures, strong bases, and oxidizing conditions. The formation of sotolon in food products is often associated with oxidative degradation of precursors, suggesting that reducing conditions and the absence of oxygen are favorable for its stability.[1]

Experimental Protocols: Stability Assessment

A formal stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following table outlines a general protocol based on established guidelines for analytical standards.[6][7]

| Step | Procedure | Details and Considerations |

| 1. Sample Preparation | Prepare multiple aliquots of the this compound standard in the desired solvent and container closure system. | Use a high-purity solvent and containers that mimic the intended long-term storage. |

| 2. Storage Conditions | Place the aliquots in controlled environmental chambers under various conditions (e.g., long-term at -20°C, accelerated at 4°C and 25°C, and with light exposure). | The selection of conditions should be based on ICH guidelines for stability testing.[7] |

| 3. Time Points | Define specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months). | The frequency of testing should be sufficient to establish a degradation profile.[7] |

| 4. Analytical Method | Utilize a validated, stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The method must be able to separate the analyte from potential degradants and accurately quantify its concentration and isotopic purity. |

| 5. Data Analysis | At each time point, analyze the samples for purity (chemical and isotopic) and concentration. Compare the results to the initial (time 0) data. | A decrease in purity or concentration over time indicates degradation. The rate of degradation can be calculated to determine the shelf-life. |

| 6. Report Generation | Compile all data into a comprehensive stability report, including the experimental design, analytical methods, results, and conclusions. | The report should clearly state the recommended storage conditions and shelf-life. |

Visualizing Stability Assessment and Influencing Factors

To further clarify the processes and relationships discussed, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 4. Handling Your Analytical Reference Standards [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. database.ich.org [database.ich.org]

Technical Guide: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2), a deuterated isotopologue of the potent aroma compound sotolon. This guide covers its commercial availability, applications in quantitative analysis, detailed experimental protocols, and the biochemical and chemical pathways of its non-deuterated counterpart.

Commercial Availability

Direct, off-the-shelf commercial suppliers for this compound (CAS: 121050-07-9) are limited, as it is a specialized analytical standard. However, several companies specializing in stable isotope-labeled compounds offer custom synthesis services and may be able to provide Sotolon-d2 upon request.

Potential Custom Synthesis Suppliers:

-

Cambridge Isotope Laboratories, Inc.

-

Alfa Chemistry

-

Revvity

Researchers are advised to contact these or similar suppliers to inquire about custom synthesis, purity, isotopic enrichment, and pricing.

Quantitative Data and Applications

Sotolon-d2 is primarily utilized as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of sotolon in complex matrices. Its use corrects for matrix effects and variations in sample preparation and instrument response, making it the gold standard for sotolon analysis. The following table summarizes representative quantitative data from studies that have employed isotopically labeled sotolon.

| Application Area | Matrix | Concentration Range Quantified | Analytical Method | Reference |

| Food & Beverage (Wine) | Port Wine | 5 - 958 µg/L | GC-MS | [1] |

| Food & Beverage (Wine) | Fortified Wines | 6.3 - 810 µg/L | LC-MS/MS | [2][3] |

| Food & Beverage (Soft Drinks) | Citrus Soft Drinks | Not specified (off-flavor analysis) | HRGC-MS | [4][5][6] |

| Food & Beverage (Walnuts) | Walnut Kernels | ~10 µg/kg | GC-MS | [7] |

| Clinical Research (MSUD) | Human Urine | Not specified (presence confirmed) | enantio-MDGC-MS | [8] |

Experimental Protocols

The following are detailed methodologies for the quantification of sotolon using an isotopically labeled internal standard, compiled from established research literature.

Protocol 1: Quantification of Sotolon in Wine using SPE and GC-MS

This protocol is adapted from methods described for the analysis of flavor compounds in wine.[9]

1. Sample Preparation and Extraction:

- To 50 mL of wine, add a precise amount of Sotolon-d2 solution (in ethanol) as the internal standard.

- Perform a Solid-Phase Extraction (SPE) using a cartridge filled with 800 mg of LiChrolut EN resin.

- Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.

- Elute the analytes with 6 mL of dichloromethane.

- Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or similar.

- Column: DB-FFAP capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

- Injection: 1 µL, splitless mode at 250°C.

- Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 4°C/min, and hold for 10 min.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977A MS or similar.

- Ionization: Chemical Ionization (CI) with isobutane (B21531) as the reactant gas or Electron Ionization (EI) at 70 eV.

- Mode: Selected Ion Monitoring (SIM).

- Sotolon (unlabeled): Monitor target ion (e.g., m/z 128 or 129).

- Sotolon-d2 (labeled): Monitor target ion (e.g., m/z 131).

- Quantification: Calculate the concentration of sotolon based on the peak area ratio of the unlabeled analyte to the deuterated internal standard and a corresponding calibration curve.

Protocol 2: Quantification of Sotolon in Fortified Wines using LLE and LC-MS/MS

This protocol is based on a rapid determination method developed for fortified wines.[2][3]

1. Sample Preparation and Extraction:

- Spike 5 mL of fortified wine with the Sotolon-d2 internal standard.

- Place the sample into a 50 mL PTFE centrifuge tube.

- Perform a single-step liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane.

- Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.

- Carefully collect the organic (bottom) layer.

- Evaporate the solvent to dryness under a nitrogen stream.

- Reconstitute the residue in 1 mL of 0.1% formic acid in water.

- Filter the final solution through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Shimadzu Nexera UPLC or similar.

- Column: Waters Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to separate sotolon from matrix components (e.g., 5% B to 95% B over 10 minutes).

- Flow Rate: 0.3 mL/min.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization (ESI), positive mode.

- Mode: Multiple Reaction Monitoring (MRM).

- Sotolon (unlabeled): Monitor transition m/z 129.1 → 55.1 (for quantification) and 129.1 → 83.0 (for confirmation).[2]

- Sotolon-d2 (labeled): Determine the appropriate MRM transition for the deuterated standard (e.g., m/z 131.1 → 57.1 or other relevant fragment).

- Quantification: Create a calibration curve by plotting the peak area ratio of sotolon to Sotolon-d2 against the concentration.

Signaling and Formation Pathways

The following diagrams illustrate key pathways involving the formation of sotolon, the non-deuterated analog of the target compound.

Sotolon Formation in Food Systems

Sotolon can form in various foods and beverages through different chemical pathways, particularly during storage or aging. One notable pathway involves the degradation of ascorbic acid (Vitamin C) in the presence of ethanol (B145695).[4][5][6]

Caption: Postulated formation pathways of sotolon from ascorbic acid and ethanol during food storage.

Sotolon Formation in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder where the body cannot properly process certain branched-chain amino acids (BCAAs). This leads to a buildup of BCAAs and their toxic byproducts, including sotolon, which causes the characteristic maple syrup odor in affected individuals.[8][10][11]

Caption: Simplified biochemical pathway in MSUD leading to sotolon formation.

References

- 1. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: a key odorant of the typical aroma of oxidative aged Port wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. flipper.diff.org [flipper.diff.org]

- 11. journalwjarr.com [journalwjarr.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent chiral lactone and a significant flavor and aroma compound found in a variety of foods and beverages. It is responsible for the characteristic curry-like aroma of fenugreek and contributes to the sensory profile of aged wines, sherry, and some spirits. The accurate quantification of sotolon is crucial for quality control in the food and beverage industry and for research into flavor chemistry. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (d2-Sotolon), is the gold standard for achieving the highest accuracy and precision in quantitative analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample prior to any sample preparation steps. In this case, d2-Sotolon serves as the internal standard for the quantification of native sotolon. Since the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. Any sample loss during preparation will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, an accurate quantification can be achieved, compensating for matrix effects and variations in sample workup. It is considered the most sensitive method for sotolon quantification.[1]

Applications

The use of d2-Sotolon as an internal standard is applicable to a wide range of matrices, including:

-

Food and Beverage Analysis: Quantification of sotolon in wine, spirits, coffee, and various food products to monitor quality and flavor profiles.

-

Flavor and Fragrance Research: Studying the formation and degradation pathways of sotolon in different food systems.

-

Metabolomics: Investigating the role of sotolon in biological systems.

-

Drug Development: While not a primary application, the analytical principles can be applied to the quantification of small molecules in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of sotolon using GC-MS. While not all studies explicitly used d2-Sotolon, the data is representative of methods employing internal standards and isotope dilution techniques, which are considered the most accurate.

Table 1: Method Validation Parameters for Sotolon Analysis

| Parameter | Matrix | Method | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Linearity | Fortified Wine | LC-MS/MS | 0.9999 | - | 0.04 | ~95 | [2] |

| LOD, Precision | Wine | GC-ion trap MS | >0.99 (up to 400 µg/L) | 0.5 - 1.0 | - | 64 (Sotolon) | [3] |

| Recovery | White Wine | SPE-GC-MS | - | 0.029 | - | 89.5 - 97.7 | [1] |

Table 2: GC-MS Parameters for Sotolon Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | Polar capillary columns (e.g., grafted with polyethylene (B3416737) glycol) | [1] |

| Injection Mode | Splitless | [4] |

| Carrier Gas | Helium | [4] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [4] |

| Monitored Ions (Sotolon) | Quantifier: m/z 83, Qualifier: m/z 128 | [3] |

| Monitored Ions (d2-Sotolon) | Quantifier: m/z 85 (inferred), Qualifier: m/z 130 (inferred) | Inferred |

Note on d2-Sotolon Monitored Ions: The quantifier and qualifier ions for d2-Sotolon are inferred based on a +2 Da shift from the native sotolon fragmentation pattern. This is a common and expected shift for a deuterated analogue with two deuterium (B1214612) atoms. However, it is recommended to confirm these ions by analyzing a pure standard of d2-Sotolon.

Experimental Protocols

Protocol 1: Quantification of Sotolon in Wine using Solid-Phase Extraction (SPE) and GC-MS

This protocol is adapted from established methods for sotolon analysis in wine.[1][3]

1. Materials and Reagents

-

This compound (d2-Sotolon) internal standard solution (e.g., 10 mg/L in ethanol)

-

Sotolon analytical standard

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Pentane (HPLC grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN, 800 mg)

-

Nitrogen gas for evaporation

-

Standard laboratory glassware and pipettes

2. Sample Preparation and Extraction

-

Sample Spiking: To 50 mL of wine sample, add a known amount of the d2-Sotolon internal standard solution. The final concentration of the internal standard should be in the mid-range of the expected analyte concentration.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane solution (20:1, v/v) to remove interferences.

-

Elution: Elute the analyte and internal standard with 6 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis

-

Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

Chromatographic Conditions:

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: 50°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Sotolon: m/z 83 (quantifier) and m/z 128 (qualifier).

-

d2-Sotolon: m/z 85 (quantifier) and m/z 130 (qualifier).

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

4. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards in a matrix similar to the sample (e.g., synthetic wine) containing known concentrations of sotolon and a constant concentration of d2-Sotolon.

-

Calibration Curve: Process the calibration standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the peak area of sotolon to the peak area of d2-Sotolon against the concentration of sotolon.

-

Quantification: Calculate the concentration of sotolon in the samples using the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of sotolon using d2-Sotolon.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantification of Sotolon in Wine using 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Introduction

Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is a potent aroma compound that significantly influences the sensory profile of numerous food products and beverages, most notably wine.[1][2] In fortified wines such as Sherry, Port, and Madeira, it imparts desirable nutty, spicy, and caramel-like aromas.[3][4][5][6] Conversely, in dry white wines, its presence, often a result of premature aging, can lead to an undesirable off-flavor.[7][8][9] The accurate quantification of sotolon is therefore crucial for quality control and for understanding the chemical processes that occur during wine aging.

The use of a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification of analytes in complex matrices like wine. This application note details a robust and sensitive method for the quantification of sotolon in wine using 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). The deuterated internal standard closely mimics the chemical and physical properties of the native sotolon, ensuring reliable correction for matrix effects and variations during sample preparation and analysis.

Chemical Structures

Caption: Chemical structures of Sotolon and its deuterated internal standard.

Experimental Protocols

This section provides a detailed protocol for the quantification of sotolon in wine samples. The method involves a liquid-liquid extraction (LLE) procedure followed by analysis using GC-MS.

Materials and Reagents:

-

Wine Samples: Red, white, or fortified wines.

-

Sotolon Standard: Analytical grade 3-hydroxy-4,5-dimethylfuran-2(5H)-one.

-

Internal Standard: this compound.

-

Solvents: Dichloromethane (B109758) (DCM), analytical grade.

-

Sodium Chloride (NaCl): Analytical grade.

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4): Analytical grade.

-

Glassware: 50 mL screw-cap centrifuge tubes, pipettes, vials for GC-MS.

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Protocol for Sotolon Quantification in Wine:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 50 mL screw-cap centrifuge tube.

-

Add 100 µL of the this compound internal standard solution (concentration to be optimized based on expected sotolon levels, e.g., 10 µg/mL in ethanol).

-

Add 2 g of NaCl to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of dichloromethane (DCM) to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of sotolon into the organic phase.

-

Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Repeat the extraction step with another 5 mL of DCM.

-

Combine the two organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate (Na2SO4) to remove any residual water.

-

Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

-

-

GC-MS Analysis:

-

Transfer the concentrated extract to a 2 mL autosampler vial with an insert.

-

Inject 1 µL of the extract into the GC-MS system.

-

GC-MS Instrumental Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector | Splitless mode, 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 230°C at 5°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Sotolon: m/z 128 (quantifier), 83, 55 (qualifiers)Sotolon-d2: m/z 130 (quantifier), 85, 57 (qualifiers) |

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavor Chemistry of Fortified Wines—A Comprehensive Approach [mdpi.com]

- 4. digituma.uma.pt [digituma.uma.pt]

- 5. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: a key odorant of the typical aroma of oxidative aged Port wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UHPLC quantification of sotolon in white wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sotolon in Food and Beverages Using a Stable Isotope Dilution Assay with 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aroma compound that significantly influences the sensory profile of a wide variety of food and beverage products.[1] At low concentrations, it imparts desirable notes of maple syrup, caramel, and burnt sugar, while at higher concentrations, it can be perceived as spicy or curry-like.[1] Sotolon is a key flavor constituent in products such as aged wines, roasted coffee, and raw cane sugar.[1][2] Its presence can be indicative of either desirable aging processes, as in the case of fortified wines, or premature aging and off-flavors in other products like dry white wines and citrus soft drinks.[1][2][3]

The accurate quantification of sotolon is crucial for quality control, process optimization, and shelf-life studies in the food and beverage industry. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2), is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This application note provides a detailed protocol for the determination of sotolon in food and beverage matrices using Sotolon-d2 as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Sotolon Formation Pathways

The formation of sotolon in food and beverages can occur through multiple pathways. In citrus soft drinks, for instance, sotolon has been identified as a source of "burnt" and "spicy" off-flavors that develop during storage.[3][4] Studies using labeled precursors have shown that sotolon can be formed from the reaction of ethanol (B145695) with ascorbic acid.[3][5] Two primary pathways have been proposed: one involving two molecules of ethanol and carbons 2 and 3 of ascorbic acid, and another involving one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.[3][5] In the context of wine aging, 2-ketobutyric acid, a byproduct of yeast fermentation, is also considered a precursor to sotolon.[2]

Experimental Protocols

This section details the methodologies for the quantification of sotolon using a stable isotope dilution assay with Sotolon-d2. The protocols are based on established methods for sotolon analysis in wine and other beverages.[6][7][8][9]

Materials and Reagents

-

Sotolon (≥97% purity)

-

This compound (Sotolon-d2)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dichloromethane (B109758) (GC grade)

-

Pentane (GC grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN)[6][7]

-

Syringe filters (0.2 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE) for Wine Samples[8][9]

-

Take a 10 mL aliquot of the wine sample.

-

Spike the sample with a known concentration of Sotolon-d2 internal standard solution.

-

Add 2 g of sodium chloride to the sample and vortex to dissolve.

-

Extract the sample with 5 mL of dichloromethane.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Collect the organic (lower) layer.

-

Repeat the extraction step twice more with 5 mL of dichloromethane each time.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS or LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Wine Samples[6][7]

-

Condition an SPE cartridge (e.g., LiChrolut EN, 800 mg) by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of an ethanol/water solution (20% v/v, pH 3.9).[6]

-

Take a 50 mL aliquot of the wine sample and spike it with the Sotolon-d2 internal standard.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[6][7]

-

Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.[6][7]

-

The extract is now ready for GC-MS analysis.

Instrumentation: LC-MS/MS Analysis[8][9]

-

Liquid Chromatograph: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start with 5% B, hold for 4 min, increase to 30% B in 2 min, then to 100% B in 1 min, hold for 3 min, then return to 5% B and equilibrate for 5 min.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

-

Sotolon: 129.1 -> 55.1 (quantifier), 129.1 -> 83.0 (qualifier)[8]

-

Sotolon-d2: Monitor the corresponding mass shift (e.g., 131.1 -> 57.1 or 131.1 -> 85.0, depending on the labeling position).

-

Instrumentation: GC-MS Analysis[6][7]

-

Gas Chromatograph: GC system with a split/splitless injector.

-

Column: Capillary column suitable for flavor analysis (e.g., FFAP, 50 m x 0.32 mm, 0.25 µm film thickness).[10]

-

Injector Temperature: 250 °C

-

Oven Program: 40 °C (hold for 2 min), ramp to 240 °C at 4 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Ion trap or quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) ions:

Data Presentation

The following table summarizes the quantitative performance data for sotolon analysis from various studies. The use of a deuterated internal standard like Sotolon-d2 is expected to provide similar or improved performance.

| Analytical Method | Extraction Technique | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) | Recovery (%) | Precision (RSD %) | Reference |

| GC-MS | Solid-Phase Extraction (SPE) | 0.5 - 1 | - | >0.99 | 64 | 4-5 | [7][11] |

| LC-MS/MS | Miniaturized Liquid-Liquid Extraction (LLE) | - | 0.04 | 0.9999 | ~95 | <10 | [8][9] |

| UHPLC-DAD | Liquid-Liquid Extraction & SPE | 0.029 | - | - | >89.5 | - | [12] |

Visualizations

Experimental Workflow for Sotolon Quantification

The following diagram illustrates the general workflow for the quantification of sotolon in a liquid matrix using a stable isotope dilution assay.

References

- 1. 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aroma compound found in a variety of foods and beverages. In the field of metabolomics, stable isotope-labeled internal standards are crucial for accurate and precise quantification of endogenous metabolites by correcting for variations in sample preparation and instrument response. 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolon-d2) serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, sotolon, in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of sotolon-d2 in metabolomics research, focusing on mass spectrometry-based methods.

Application Notes

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) is a lactone that has been identified as a key flavor compound in foods like fenugreek, aged sake, and coffee.[1] Its presence has also been noted in human urine, where it is associated with maple syrup urine disease.[1] The deuterated analog, this compound, is a valuable tool in stable isotope dilution assays for the accurate quantification of sotolon. Such quantitative methods are essential in metabolomics to understand the metabolic pathways and potential biomarkers associated with this compound.

The primary application of sotolon-d2 in metabolomics is as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled standard is considered the gold standard for quantification as it closely mimics the analyte of interest during extraction, derivatization, and ionization, thus compensating for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of sotolon in various matrices. While data for biological fluids in metabolomics studies are emerging, the majority of validated quantitative methods are currently reported for wine analysis, which can serve as a reference for methodological performance.

Table 1: Method Performance for Sotolon Quantification

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | White Wine | UHPLC-MS/MS | 0.029 µg/L | [2] |

| Limit of Quantification (LOQ) | Fortified Wine | LC-MS/MS | 0.04 µg/L | [3] |

| Recovery | White Wine | SPE-GC-MS | 91.1% (at 14.60 µg/L) | [2] |

| Recovery | Fortified Wine | LLE-LC-MS/MS | ~95% | [3] |

| Linearity (R²) | Fortified Wine | LC-MS/MS | 0.9999 | [3] |

| Precision (RSD) | Fortified Wine | LC-MS/MS | <10% | [3] |

Table 2: Reported Concentration Ranges of Sotolon

| Matrix | Concentration Range | Method | Reference |

| Fortified Wines | 6.3 - 810 µg/L | LC-MS/MS | [3] |

| Aged Port Wine (1-60 years) | 5 - 958 µg/L | GC-MS | [4] |

Experimental Protocols

Protocol 1: Quantification of Sotolon in Human Urine using GC-MS with Sotolon-d2 Internal Standard

This protocol describes the extraction and analysis of sotolon from human urine samples using a stable isotope dilution assay with GC-MS.

Materials:

-

Human urine samples

-

This compound (Sotolon-d2) internal standard solution (e.g., 1 µg/mL in methanol)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Urease solution (for urea (B33335) removal)

-

Centrifuge tubes (15 mL)

-

GC vials with inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation and Urea Removal:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine in a 15 mL centrifuge tube, add 10 µL of the 1 µg/mL sotolon-d2 internal standard solution and vortex briefly.

-

Add 200 µL of urease solution and incubate in a sonicating water bath for 1 hour to remove urea, which can interfere with the analysis.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 0.5 g of NaCl to the urine sample to increase the ionic strength.

-

Add 2 mL of dichloromethane (DCM) to the tube.

-

Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Repeat the extraction with another 2 mL of DCM and combine the organic layers.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen at room temperature.

-

Transfer the concentrated extract to a GC vial with an insert.

-

-

GC-MS Analysis:

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Sotolon (quantifier): m/z 83

-

Sotolon (qualifier): m/z 128

-

Sotolon-d2 (internal standard): m/z 85 (or other appropriate ion depending on labeling pattern)

-

-

-

-

Quantification:

-

Create a calibration curve using standards of unlabeled sotolon spiked with a constant concentration of sotolon-d2.

-

Calculate the ratio of the peak area of the quantifier ion for sotolon to the peak area of the quantifier ion for sotolon-d2.

-

Determine the concentration of sotolon in the urine samples from the calibration curve.

-

Protocol 2: Quantification of Sotolon in Human Plasma using LC-MS/MS with Sotolon-d2 Internal Standard

This protocol details the protein precipitation and subsequent LC-MS/MS analysis for the quantification of sotolon in human plasma.

Materials:

-

Human plasma samples (collected with EDTA or heparin)

-

This compound (Sotolon-d2) internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C

-

Methanol (MeOH), LC-MS grade, chilled to -20°C

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

LC vials

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 100 ng/mL sotolon-d2 internal standard solution and vortex briefly.

-

Add 400 µL of chilled acetonitrile to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Drying and Reconstitution:

-

Dry the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an LC vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions (example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sotolon: Precursor ion m/z 129.1 -> Product ion m/z 55.1 (quantifier), m/z 83.0 (qualifier)[5]

-

Sotolon-d2: Precursor ion m/z 131.1 -> Product ion m/z 57.1 (or other appropriate transition depending on labeling)

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of unlabeled sotolon with a fixed concentration of sotolon-d2 in a surrogate matrix (e.g., stripped plasma or PBS).

-

Calculate the peak area ratio of the sotolon quantifier transition to the sotolon-d2 quantifier transition.

-

Determine the concentration of sotolon in the plasma samples from the calibration curve.

-

Visualizations

Sotolon Formation Pathway

The following diagram illustrates the proposed chemical formation pathway of sotolon from its precursors, which is relevant for understanding its origin in biological and food matrices.

Caption: Formation pathway of sotolon from precursors.

General Metabolomics Workflow

This diagram outlines the general workflow for a metabolomics study, from sample collection to data analysis.

Caption: General workflow for a metabolomics study.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

"3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2" LC-MS/MS method development

An Application Note and Protocol for the Development of a Quantitative LC-MS/MS Method for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (sotolon-d2). Sotolon is a potent aroma compound found in various food products and is also relevant in clinical research, such as in studies of maple syrup urine disease.[1] The deuterated internal standard, sotolon-d2, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a workflow for method development.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a chiral lactone responsible for the characteristic aroma of fenugreek, aged sake, and some wines.[1][2][3] Its analysis is critical in the food and beverage industry for quality control and in clinical diagnostics. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis due to their ability to mimic the analyte's behavior during extraction and ionization, leading to high accuracy and precision.[4][5] This application note details a systematic approach to developing a robust LC-MS/MS method for sotolon-d2.

Experimental Protocols

Materials and Reagents

-

This compound (sotolon-d2) standard

-

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) standard

-

LC-MS grade methanol (B129727), acetonitrile, and water[6][7]

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)[8]

-

Solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[9]

Standard Solution Preparation

Prepare stock solutions of sotolon and sotolon-d2 in methanol at a concentration of 1 mg/mL.[8] From these, create a series of working standard solutions and a fixed concentration internal standard working solution (e.g., 100 ng/mL) by serial dilution in the initial mobile phase composition.[8]

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the analyte, remove interferences, and concentrate the sample.[6][10][11]

2.3.1. Liquid-Liquid Extraction (LLE) [2][12]

-

To 1 mL of liquid sample (e.g., wine, plasma), add the internal standard solution.

-

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.[10]

-

Reconstitute the residue in the initial mobile phase.

2.3.2. Solid-Phase Extraction (SPE) [9]

-

Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

-

Load the sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a suitable solvent (e.g., methanol with formic acid).

-

Evaporate the eluate and reconstitute as in the LLE procedure.

LC-MS/MS Method Development

2.4.1. Mass Spectrometry Parameters

The initial step is to optimize the mass spectrometry conditions by infusing a standard solution of sotolon-d2 directly into the mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for sotolon.[2]

-

Precursor Ion: The protonated molecule [M+H]+ for sotolon is m/z 129.1.[2] For sotolon-d2, the expected precursor ion will be m/z 131.1 (assuming d2 substitution).

-

Product Ions: Fragment the precursor ion and identify stable, intense product ions for Multiple Reaction Monitoring (MRM). For sotolon, transitions like 129.1 -> 55.1 (quantifier) and 129.1 -> 83.0 (qualifier) have been reported.[2] Similar fragmentation patterns are expected for sotolon-d2, leading to transitions such as 131.1 -> 57.1 and 131.1 -> 85.0.

2.4.2. Liquid Chromatography Parameters

The goal of the chromatographic method is to achieve good peak shape, adequate retention, and separation from matrix interferences.

-

Column: A C18 column is a good starting point for small molecule analysis.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte. Adjust the gradient to achieve a retention time of 2-3 minutes for optimal performance.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| Sotolon-d2 (IS) | 131.1 > 57.1 (Quantifier) |

| 131.1 > 85.0 (Qualifier) | |

| Sotolon (Analyte) | 129.1 > 55.1 (Quantifier) |

| 129.1 > 83.0 (Qualifier) |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

| Matrix Effect | < 15% |

| Carryover | < 20% of LLOQ |

Workflow and Signaling Pathway Diagrams

Caption: Workflow for LC-MS/MS Method Development.

Conclusion

This application note provides a detailed protocol and workflow for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. By following these guidelines, researchers can establish a reliable analytical method for various applications in the fields of food science, beverage quality control, and clinical research. The use of a deuterated internal standard is paramount for achieving the highest level of accuracy and precision.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306) [hmdb.ca]

- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imreblank.ch [imreblank.ch]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tecan.com [tecan.com]

- 7. selectscience.net [selectscience.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. youtube.com [youtube.com]

- 12. [PDF] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis | Semantic Scholar [semanticscholar.org]

Preparation of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the preparation and analysis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, a deuterated isotopologue of the potent aroma compound sotolon. These guidelines are intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development. The use of a deuterated internal standard is critical for accurate quantification in complex matrices.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a chiral furanone that contributes significantly to the aroma profile of a wide variety of foods and beverages, including fenugreek, aged spirits, and some wines. At varying concentrations, its aroma is described as maple syrup, caramel, or curry. The accurate quantification of sotolon is essential for quality control and flavor profile analysis. Stable isotope dilution assays using a deuterated internal standard, such as this compound (sotolon-d2), are the most sensitive and reliable methods for this purpose. This document outlines the synthesis of sotolon-d2 and its application in sample preparation for analysis.

Synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d3 (Sotolon-d3)

A precise and reliable method for the synthesis of a deuterated analog of sotolon is crucial for its use as an internal standard in quantitative analyses. The following protocol is based on the synthesis of 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one (sotolon-d3), which serves as an excellent internal standard for sotolon analysis.

Principle: The synthesis involves the degradation of a precursor in the presence of a deuterated solvent to introduce the deuterium (B1214612) labels, followed by cyclization to form the deuterated furanone ring. Specifically, 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid (d3-11) is produced from its non-deuterated precursor by degradation in sodium deuteroxide. Subsequent cyclization of this intermediate in a deuterated acid solution yields 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one (sotolon-d3).[1]

Experimental Protocol: Synthesis of Sotolon-d3

Materials:

-

Precursor of 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid

-

Sodium deuteroxide (NaOD) solution

-

Deuterated acid solution (e.g., DCl in D2O)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Degradation: Dissolve the precursor of 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid in a sodium deuteroxide solution. Heat the reaction mixture at 80°C to facilitate the degradation and incorporation of deuterium.

-

Cyclization: After the degradation is complete, acidify the reaction mixture with a deuterated acid solution to induce cyclization. This step forms the 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one.

-

Extraction: Extract the resulting sotolon-d3 from the aqueous solution using an appropriate organic solvent such as dichloromethane.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen to obtain the purified sotolon-d3.

Quality Control: The isotopic and chemical purity of the synthesized sotolon-d3 should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure its suitability as an internal standard.

Sample Preparation Techniques for Sotolon Analysis

The choice of sample preparation technique is critical for the accurate quantification of sotolon and is highly dependent on the sample matrix. The following protocols describe common methods for extracting sotolon from liquid samples, such as wine and other beverages, using the synthesized sotolon-d2 as an internal standard.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the selective extraction and concentration of sotolon from complex matrices.

Principle: The sample is passed through a solid sorbent material that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. The use of a deuterated internal standard added at the beginning of the procedure corrects for any analyte loss during the extraction process.

Experimental Protocol: SPE for Sotolon in Wine

-

Internal Standard Spiking: Add a known amount of sotolon-d2 internal standard to the wine sample.

-

Cartridge Conditioning: Condition a LiChrolut EN resin SPE cartridge (or equivalent) by passing 6.0 mL of ethyl acetate, followed by 6.0 mL of methanol, and finally 6.0 mL of an ethanol/water solution (20% v/v, pH 3.93).[2]

-

Sample Loading: Load 50 mL of the spiked wine sample onto the conditioned SPE cartridge.

-

Washing: Remove interferences by washing the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution.[2]

-

Elution: Elute the sotolon and the internal standard with 6 mL of dichloromethane.[2]

-

Concentration: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen before analysis by GC-MS or LC-MS/MS.[2]

Miniaturized Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that can be miniaturized to reduce solvent consumption and sample volume.

Principle: Sotolon is partitioned from the aqueous sample matrix into an immiscible organic solvent. The efficiency of the extraction depends on the partition coefficient of sotolon between the two phases.

Experimental Protocol: Miniaturized LLE for Sotolon in Fortified Wine

-

Internal Standard Spiking: Spike the fortified wine sample with a known concentration of sotolon-d2.

-

Extraction: In a centrifuge tube, mix 15 µL of the spiked sample with 8 mL of ethyl acetate. Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture at 4400 rpm for 10 minutes to separate the aqueous and organic phases.

-

Collection and Evaporation: Carefully collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of 0.1% formic acid for analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of sotolon using the described methods.

Table 1: Recovery of Sotolon from White Wine using SPE

| Spiked Concentration (µg/L) | Recovery (%) |

| 7.78 | 97.7 |

| 14.60 | 91.1 |

| 29.20 | 89.5 |

Data adapted from a study on sotolon determination in white wine.[2]

Table 2: Method Performance for Miniaturized LLE followed by LC-MS/MS

| Parameter | Value |

| Linearity (R²) | 0.9999 |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 10% |

| Recovery | ~95% |

| Limit of Quantification (LOQ) | 0.04 µg/L |

Data from a study on rapid determination of sotolon in fortified wines.[1]

Visualizations

The following diagrams illustrate the experimental workflows for sotolon-d2 preparation and sample analysis.

Caption: Workflow for the synthesis of the deuterated internal standard, sotolon-d2.

Caption: General workflow for sample preparation using SPE or LLE for sotolon analysis.

References

Application Notes and Protocols for the Analysis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as a Biomarker for Maple Syrup Urine Disease

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inherited disorder of branched-chain amino acid metabolism.[1] It is caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex, which is essential for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[2][3] This enzymatic defect leads to the accumulation of BCAAs and their corresponding α-keto acids in bodily fluids.[2] A characteristic sign of MSUD is the sweet odor of urine, reminiscent of maple syrup, which is caused by the presence of 3-hydroxy-4,5-dimethylfuran-2(5H)-one, a compound commonly known as sotolone.[1][2][4] Sotolone is a critical biomarker for MSUD, and its quantitative analysis is vital for the diagnosis and monitoring of the disease.[2] The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolone-d2), is crucial for accurate quantification by mass spectrometry-based methods.

Biochemical Pathway of Sotolone Formation in MSUD

In individuals with MSUD, the impaired function of the BCKAD complex leads to an accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The formation of sotolone is a direct result of this metabolic block, originating from the isoleucine catabolic pathway. The key precursor to sotolone is α-keto-β-methylvalerate, the α-keto acid of isoleucine. Due to the enzymatic deficiency, this intermediate accumulates and is shunted into an alternative pathway. It is hypothesized that α-keto-β-methylvalerate undergoes hydroxylation to form 4-hydroxy-3-methyl-2-oxopentanoic acid. This intermediate then undergoes spontaneous cyclization and dehydration to form the stable lactone, 3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolone).[2]

Quantitative Analysis of Sotolone using Sotolone-d2 Internal Standard

The analysis of sotolone in biological matrices, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like sotolone-d2 is the gold standard for achieving accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Sotolone in Urine by GC-MS with Sotolone-d2 Internal Standard

This protocol outlines a method for the quantitative analysis of sotolone in human urine using a deuterated internal standard.

1. Materials and Reagents:

-

Sotolone analytical standard

-

This compound (Sotolone-d2) internal standard

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (B86663) (Na2SO4), analytical grade

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Urine collection cups

-

Centrifuge tubes (15 mL)

-

Glass vials with screw caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Collection and Storage:

-

Collect random urine samples in sterile containers.

-

For short-term storage (up to 24 hours), keep the samples at 4°C.

-

For long-term storage, freeze the samples at -80°C until analysis.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 3000 rpm for 10 minutes to remove any particulate matter.

-

Transfer 1 mL of the clear supernatant to a 15 mL centrifuge tube.

-

Spike the urine sample with a known concentration of the sotolone-d2 internal standard solution (e.g., 100 ng/mL).

-

Add 1 g of NaCl to the urine sample and vortex to dissolve.

-

Add 5 mL of dichloromethane (DCM) to the tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

-

Repeat the extraction step with another 5 mL of DCM.

-

Combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.